4-Methyl-N-(pentan-3-yl)pyridin-2-amine

Description

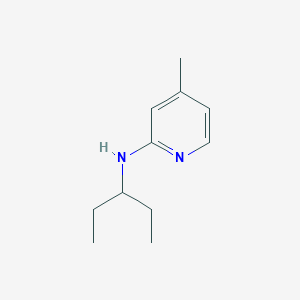

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4-methyl-N-pentan-3-ylpyridin-2-amine |

InChI |

InChI=1S/C11H18N2/c1-4-10(5-2)13-11-8-9(3)6-7-12-11/h6-8,10H,4-5H2,1-3H3,(H,12,13) |

InChI Key |

LPMBVZPGNNDIPD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=NC=CC(=C1)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl N Pentan 3 Yl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of an organic compound. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to establish through-bond and through-space correlations between nuclei, leading to an unambiguous structural assignment. The analysis of chemical shifts, spin-spin coupling constants, and correlation peaks provides a complete picture of the molecular architecture.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 4-Methyl-N-(pentan-3-yl)pyridin-2-amine, the spectrum is predicted to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the aliphatic protons of the pentan-3-yl group, the methyl substituent, and the amine proton.

The pyridine ring protons are expected to appear in the aromatic region. The proton at the C6 position (H6) is anticipated to be a doublet, shifted downfield due to the influence of the adjacent nitrogen atom. The proton at the C5 position (H5) would likely appear as a doublet of doublets, while the proton at the C3 position (H3) is expected to be a singlet. The methyl group attached to the pyridine ring (C4-CH₃) will present as a singlet in the upfield region.

The pentan-3-yl group protons will exhibit characteristic aliphatic signals. The methine proton (CH-N) directly attached to the amine nitrogen will be the most downfield of the aliphatic protons and will appear as a multiplet. The two methylene (B1212753) groups (-CH₂-) will be diastereotopic and are expected to show complex multiplet patterns. The terminal methyl groups (-CH₃) of the ethyl fragments will each appear as a triplet. The amine proton (NH) signal is typically a broad singlet, and its chemical shift can be variable.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H6 (Pyridine) | ~7.8-8.0 | d | ~5.0 |

| H5 (Pyridine) | ~6.4-6.6 | dd | ~5.0, 1.5 |

| H3 (Pyridine) | ~6.3-6.5 | s | - |

| NH (Amine) | Variable | br s | - |

| CH-N (Pentan-3-yl) | ~3.5-3.8 | m | - |

| C4-CH₃ (Pyridine) | ~2.2-2.4 | s | - |

| -CH₂- (Pentan-3-yl) | ~1.5-1.7 | m | - |

| -CH₃ (Pentan-3-yl) | ~0.9-1.0 | t | ~7.5 |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In the case of this compound, distinct signals are expected for each carbon atom of the pyridine ring and the pentan-3-yl substituent.

The carbon atoms of the pyridine ring will resonate in the downfield region. The C2 carbon, bonded to the nitrogen of the ring and the exocyclic amine, is expected to be the most deshielded. The C4 and C6 carbons will also appear significantly downfield. The C3 and C5 carbons will be found at relatively higher fields within the aromatic region. The methyl carbon (C4-CH₃) will give a signal in the aliphatic region.

For the pentan-3-yl group, the methine carbon (CH-N) bonded to nitrogen will be the most downfield signal in the aliphatic portion of the spectrum. The methylene (-CH₂-) and methyl (-CH₃) carbons will appear at progressively higher fields.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | ~158-160 |

| C4 (Pyridine) | ~148-150 |

| C6 (Pyridine) | ~147-149 |

| C5 (Pyridine) | ~110-112 |

| C3 (Pyridine) | ~105-107 |

| CH-N (Pentan-3-yl) | ~55-58 |

| -CH₂- (Pentan-3-yl) | ~28-30 |

| C4-CH₃ (Pyridine) | ~20-22 |

| -CH₃ (Pentan-3-yl) | ~10-12 |

Heteronuclear NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the carbon-hydrogen framework.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This experiment would be used to definitively assign which protons are bonded to which carbons. For example, it would show a correlation between the signal for the H6 proton and the C6 carbon, and between the aliphatic proton signals and their corresponding carbon signals in the pentan-3-yl group.

HMBC reveals correlations between protons and carbons that are separated by two to four bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. Key expected HMBC correlations for this compound would include:

Correlation from the C4-CH₃ protons to the C3, C4, and C5 carbons of the pyridine ring.

Correlation from the NH proton to the C2 carbon of the pyridine ring and the CH-N carbon of the pentan-3-yl group.

Correlations from the CH-N proton to the C2 carbon of the pyridine ring and the methylene carbons of the pentan-3-yl group.

2D NMR experiments like COSY and NOESY provide further insights into the molecular structure. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the spectrum of this compound, COSY would show correlations between H5 and H6 on the pyridine ring. libretexts.org It would also clearly map the connectivity within the pentan-3-yl group, showing correlations from the methine proton to the methylene protons, and from the methylene protons to the terminal methyl protons. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected by bonds. slideshare.net This is valuable for determining stereochemistry and conformation. A key NOESY correlation would be expected between the NH proton and the methine (CH-N) proton of the pentan-3-yl group, confirming their spatial proximity.

Integration of Spectroscopic Data with Computational Predictions

In modern structural elucidation, computational methods are often used alongside experimental data. nih.govresearchgate.net Density Functional Theory (DFT) calculations can predict NMR chemical shifts with a high degree of accuracy. researchgate.netnih.gov By calculating the theoretical NMR spectrum for a proposed structure and comparing it to the experimental data, the structural assignment can be validated. nih.gov

This integrated approach is particularly powerful for distinguishing between isomers or for assigning complex spectra. rsc.org For this compound, a DFT-based prediction would provide theoretical chemical shift values for each proton and carbon. Comparing these predicted values with the experimental data obtained from the 1D and 2D NMR experiments would provide a high level of confidence in the final structural assignment. The accuracy of these predictions can be quite high, with mean absolute errors for ¹H NMR often below 0.1 ppm. github.io

Computational Chemistry and Theoretical Studies of 4 Methyl N Pentan 3 Yl Pyridin 2 Amine

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

No published research was identified that specifically details DFT investigations on 4-Methyl-N-(pentan-3-yl)pyridin-2-amine. Consequently, data for the following subsections are unavailable.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Specific HOMO and LUMO energy values for this compound have not been reported in the searched literature.

Electrostatic Potential Surface Analysis

An electrostatic potential surface map for this molecule could not be found in the available resources.

Noncovalent Interaction (NCI) Plot Analysis for Intermolecular Forces

There are no NCI plot analyses available for this compound to describe its intermolecular forces.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness)

Calculated values for global and local reactivity descriptors for this specific molecule are not available in the literature.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

No molecular docking or modeling studies featuring this compound were found in the public domain. As such, information regarding its binding behavior with specific biological targets is not available.

Elucidation of Binding Modes and Key Interacting Residues

Without specific docking studies, the binding modes and key amino acid interactions for this compound remain uncharacterized.

Prediction of Binding Affinity and Specificity

There are no available studies that predict the binding affinity and specificity of this compound to any biological targets. Molecular docking and other computational methods would be required to generate such data.

Conformational Analysis and Energy Landscapes of this compound

A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported in the scientific literature. This type of study would be crucial for understanding the molecule's three-dimensional structure and flexibility.

Theoretical Insights into Reaction Mechanisms Relevant to this compound Synthesis and Transformations

There is no published research detailing the theoretical investigation of reaction mechanisms for the synthesis or transformation of this compound. Such studies, often employing methods like Density Functional Theory (DFT), would help in elucidating the pathways and transition states of relevant chemical reactions, thereby aiding in the optimization of synthetic routes.

Structure Activity Relationship Sar Studies of 4 Methyl N Pentan 3 Yl Pyridin 2 Amine Analogs

Impact of Pyridine (B92270) Ring Substitution on Biological Activity

Substitutions on the pyridine ring of 4-aminopyridine (B3432731) derivatives can significantly alter their biological effects. The electronic and steric properties of these substituents play a pivotal role in modulating the molecule's interaction with its biological target.

Research on various pyridine derivatives has shown that the nature and position of substituents can enhance or diminish biological activity. For instance, the introduction of electron-donating groups like methyl (-CH3) can increase the electron density of the pyridine ring, potentially affecting its binding affinity. Conversely, electron-withdrawing groups can have the opposite effect. The polarity of substituents also plays a role; for example, replacing a methyl group with a hydrogen atom can increase polarity and subsequently alter the IC50 values of the compound. nih.gov

In the context of 4-Methyl-N-(pentan-3-yl)pyridin-2-amine, the methyl group at the 4-position is a key feature. Studies on related aminopyridine structures suggest that this methyl group can influence the compound's basicity and its ability to form hydrogen bonds, which are often critical for receptor binding. researchgate.net For example, in a series of imidazo[4,5-b]pyridine derivatives, substitutions at the pyridine nucleus were shown to influence their antiproliferative and antiviral activities. mdpi.com

The following table summarizes the general impact of different substituents on the pyridine ring based on studies of various pyridine derivatives.

| Substituent Type | General Effect on Biological Activity | Reference Example |

| Electron-donating groups (e.g., -CH3, -OCH3) | Can increase electron density, potentially enhancing binding affinity. nih.gov | Methyl groups in some derivatives decreased polarity and IC50 values. nih.gov |

| Electron-withdrawing groups (e.g., -CN, -NO2) | Can decrease electron density, potentially altering binding characteristics. nih.gov | A cyano group substitution resulted in lower polarity and decreased IC50 values. nih.gov |

| Halogens (e.g., -Cl, -Br) | Can introduce both electronic and steric effects, with variable impacts on activity. mdpi.com | A bromo-substituted derivative showed moderate activity against E. coli. mdpi.com |

| Bulky groups | May cause steric hindrance, potentially reducing binding affinity. nih.gov | Pyridine derivatives with bulky groups exhibited lower antiproliferative activity. nih.gov |

Role of the N-Alkyl Chain (Pentan-3-yl) in Modulating Activity and Selectivity

The N-alkyl chain, in this case, the pentan-3-yl group, is a critical determinant of the compound's lipophilicity and steric profile, which in turn influences its pharmacokinetic and pharmacodynamic properties. The size, shape, and flexibility of this alkyl group can significantly modulate the compound's activity and selectivity.

Studies on related 2-aminopyridine (B139424) derivatives have demonstrated that modifications to the N-alkyl side chain can lead to improved potency and selectivity. For instance, truncating or conformationally constraining the side chain can alter the binding mode of the molecule with its target, potentially leading to enhanced affinity. acs.org The pentan-3-yl group in this compound provides a specific bulk and lipophilicity that can be optimized.

Alterations to the N-alkyl chain can affect how the molecule fits into a binding pocket. A shorter or longer chain, or one with a different branching pattern, could either improve or hinder this interaction. For example, in a study of 4-aminopyridine catalysts, placing bulky benzyl (B1604629) moieties on the amine nitrogen substantially improved the catalyst's activity. researchgate.net This highlights the importance of the steric bulk of the N-substituent.

The table below illustrates how variations in the N-alkyl chain can influence the biological profile of aminopyridine analogs.

| N-Alkyl Chain Modification | Potential Impact on Activity and Selectivity | Rationale |

| Chain Length | Increasing or decreasing the number of carbons can alter lipophilicity and binding pocket fit. | Optimal chain length can maximize van der Waals interactions within the binding site. |

| Branching | Introducing or altering branching can affect steric interactions and conformational flexibility. | A more branched chain may provide a better fit for a specific pocket, enhancing selectivity. |

| Cyclization | Incorporating the alkyl chain into a cyclic structure can reduce conformational freedom. | A rigidified structure may lock the molecule into a more active conformation. |

| Introduction of Functional Groups | Adding polar groups (e.g., hydroxyl, ether) can modify solubility and hydrogen bonding potential. | This can improve pharmacokinetic properties or introduce new binding interactions. |

Modifications to the Amine Linkage and their Influence on SAR

Research into aminopyridine derivatives has shown that modifications to this linkage, such as acylation or sulfonylation, can have a profound impact on biological activity. These changes can alter the electronic properties of the amine nitrogen and its ability to act as a hydrogen bond donor. The basicity of the aminopyridine is also influenced by the resonance effect of the exocyclic amine group with the pyridine ring. researchgate.net

In a study on RNA modified with a cationic amine internucleoside linkage, replacing a phosphate (B84403) group with an amine linkage had a modest negative effect on activity, but at a specific position, it significantly enhanced specificity. nih.gov This suggests that even subtle changes to the linkage can have significant functional consequences.

The following table summarizes potential modifications to the amine linkage and their likely effects on the SAR of this compound analogs.

| Amine Linkage Modification | Potential Influence on SAR | Example from Related Compounds |

| N-Acylation | Forms an amide, which can alter hydrogen bonding capabilities and reduce basicity. | Can introduce new interactions with the target and affect metabolic stability. |

| N-Sulfonylation | Forms a sulfonamide, which can also change electronic properties and steric bulk. | May lead to different binding orientations and improved potency. |

| N-Alkylation (secondary to tertiary amine) | Increases steric hindrance around the nitrogen and removes a hydrogen bond donor. | Can modulate selectivity and pharmacokinetic properties. |

| Replacement with other linkers (e.g., ether, thioether) | Alters the geometry, flexibility, and electronic nature of the connection. | Could lead to novel binding modes and improved activity profiles. |

Strategic Derivatization for Enhanced Potency and Target Specificity

A key strategy is to use structure-based design, where knowledge of the biological target's three-dimensional structure is used to guide the design of more potent and selective inhibitors. For example, in the optimization of 4-aminopyridine benzamide (B126) scaffolds as TYK2 inhibitors, structure-based design was used to introduce modifications that improved both potency and selectivity. nih.gov

Another approach is to create hybrid molecules that combine the structural features of this compound with other pharmacophores known to interact with the target of interest. This can lead to compounds with dual modes of action or enhanced affinity for a single target. Studies on 4-aminoquinoline-hydrazones and isatin (B1672199) hybrids have shown that this approach can yield promising antibacterial agents. mdpi.com

The table below outlines several derivatization strategies and their potential for enhancing the therapeutic profile of this compound analogs.

| Derivatization Strategy | Objective | Potential Outcome |

| Bioisosteric Replacement | Replace a functional group with another that has similar physicochemical properties. | Improve metabolic stability, reduce toxicity, or fine-tune activity. |

| Fragment-Based Drug Discovery | Identify small molecular fragments that bind to the target and then grow or link them. | Discover novel binding interactions and develop highly potent inhibitors. |

| Scaffold Hopping | Replace the central aminopyridine core with a different heterocyclic system. | Identify new chemical series with improved properties while maintaining key binding interactions. |

| Introduction of Conformationally Restricted Analogs | Introduce rigid elements into the structure to reduce flexibility. | Lock the molecule in an active conformation, potentially increasing potency and selectivity. acs.org |

Computational SAR Approaches for this compound Derivatives

Computational methods are increasingly used to accelerate drug discovery by predicting the biological activity of novel compounds and providing insights into their SAR. These approaches can be used to prioritize the synthesis of the most promising derivatives of 4-Methyl-N-(penan-3-yl)pyridin-2-amine. oncodesign-services.com

Molecular docking simulations can predict how these derivatives bind to a specific biological target, helping to rationalize observed SAR data and guide the design of new analogs with improved binding affinity. researchgate.net For instance, computational studies on 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives supported the rational design of potent DPP4 inhibitors. nih.gov

Density Functional Theory (DFT) can be employed to study the electronic properties and reactivity of the compounds, providing insights into how different substituents affect their chemical behavior. researchgate.net Such studies can help to understand the reactivity descriptors of the most and least potent compounds in a series. nih.gov

The following table lists several computational SAR techniques and their applications in the study of 4-Methyl-N-(penan-3-yl)pyridin-2-amine derivatives.

| Computational Technique | Application | Expected Insights |

| Molecular Docking | Predicts the binding mode and affinity of ligands to a receptor. | Identifies key interactions and guides the design of more potent analogs. researchgate.net |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. | Provides a visual representation of SAR, highlighting regions where modifications are likely to improve activity. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Can be used for virtual screening to identify novel scaffolds with the desired activity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-receptor complex over time. | Assesses the stability of the binding mode and provides insights into the dynamic nature of the interaction. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs of 4-Methyl-N-(penan-3-yl)pyridin-2-amine.

The development of a QSAR model typically involves several steps:

Data Set Preparation: A series of analogs with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electronic fields).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with biological activity. researchgate.net

Model Validation: The predictive power of the model is assessed using various validation techniques, such as cross-validation and external test sets. nih.gov

For 4-Methyl-N-(penan-3-yl)pyridin-2-amine derivatives, a robust QSAR model could help in identifying the key structural features that govern their activity. For example, a QSAR study on 4-arylthieno[3,2-d]pyrimidine derivatives revealed the significant role of specific descriptors in their antiparkinson activity. researchgate.net Such models can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

The table below summarizes the key components of a QSAR study for 4-Methyl-N-(penan-3-yl)pyridin-2-amine derivatives.

| QSAR Component | Description | Purpose |

| Dependent Variable | The measured biological activity of the compounds (e.g., IC50, Ki). | The property to be predicted by the model. |

| Independent Variables | The calculated molecular descriptors for each compound. | The structural features used to build the predictive model. |

| Regression Method | The statistical technique used to create the mathematical model (e.g., MLR, Partial Least Squares, Support Vector Machines). | To establish the relationship between the descriptors and the biological activity. |

| Validation Metrics | Statistical parameters used to assess the model's performance (e.g., R², Q², predictive R²). | To ensure the model is robust and has good predictive power. nih.gov |

Derivatization Strategies and Functionalization of 4 Methyl N Pentan 3 Yl Pyridin 2 Amine

Functional Group Interconversions on the Pyridine (B92270) Ring

The pyridine ring is a common scaffold in medicinal chemistry, and its functionalization is a well-established field. researchgate.netrsc.org The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, influences its reactivity towards electrophilic and nucleophilic substitution reactions. nih.gov

Direct C-H functionalization of pyridines is a powerful tool for introducing a wide range of substituents. rsc.org For 4-Methyl-N-(pentan-3-yl)pyridin-2-amine, the positions on the pyridine ring available for functionalization are C-3, C-5, and C-6. The existing methyl group at C-4 and the amino group at C-2 will direct incoming substituents. Electrophilic aromatic substitution, while challenging on an unsubstituted pyridine, can be facilitated by the electron-donating amino group, which tends to direct electrophiles to the C-3 and C-5 positions. However, harsh reaction conditions are often required. nih.gov

A more common approach for functionalizing the pyridine ring is through metal-catalyzed cross-coupling reactions. researchgate.net This typically requires prior introduction of a handle, such as a halogen atom, onto the pyridine ring. For instance, halogenation of the pyridine ring at the C-3 or C-5 position would allow for subsequent Suzuki, Stille, or Buchwald-Hartwig coupling reactions to introduce new aryl, heteroaryl, or alkyl groups.

Another strategy involves the use of phosphonium (B103445) salts to activate the pyridine ring for functionalization. researchgate.net This method can enable the introduction of various carbon-based functionalities. researchgate.net

Below is a table summarizing potential functional group interconversions on the pyridine ring:

| Position | Current Group | Potential Modification | Reagents/Conditions | Potential New Functional Group |

| C-3 | H | Halogenation | NBS, NCS, or NIS | Br, Cl, or I |

| C-5 | H | Halogenation | NBS, NCS, or NIS | Br, Cl, or I |

| C-6 | H | Lithiation/Electrophilic Quench | n-BuLi, then E+ | Various (e.g., COOH, CHO, Alkyl) |

| C-3/C-5 | Br | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |

| C-3/C-5 | Br | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |

Modifications to the N-Alkyl Side Chain

The N-pentan-3-yl side chain plays a significant role in the lipophilicity and steric profile of the molecule. Modifications to this chain can fine-tune these properties.

One approach is the dealkylation of the secondary amine followed by re-alkylation with different alkyl groups. However, a more direct strategy would involve the synthesis of analogues with varied N-alkyl substituents starting from 4-methylpyridin-2-amine.

For the existing pentan-3-yl group, functionalization can be challenging due to the unactivated C-H bonds. However, radical-based reactions could potentially introduce functional groups. A more feasible approach is to synthesize analogues with functional groups already incorporated into the side chain. For example, using amino alcohols or amino acids in the initial synthesis would introduce hydroxyl or carboxyl groups, respectively. These groups can then serve as handles for further derivatization, such as esterification or amidation, to append other moieties.

Side-chain lithiation of substituted pyridines has been reported as a method to introduce functionality. researchgate.net While this is more common for methyl or methylene (B1212753) groups adjacent to the ring, similar principles could be explored for activating the N-alkyl side chain, although this is less straightforward for a secondary alkyl group like pentan-3-yl.

The following table outlines potential modifications to the N-alkyl side chain:

| Modification Strategy | Starting Material | Reagents/Conditions | Resulting Structure |

| Synthesis of Analogues | 4-Methylpyridin-2-amine | Various aldehydes/ketones, reductive amination | 4-Methyl-N-(alkyl)pyridin-2-amines with diverse alkyl groups |

| Introduction of Functionality | 4-Methylpyridin-2-amine | Halogenated alkanols, base | N-(hydroxyalkyl)-4-methylpyridin-2-amines |

| Further Derivatization | N-(hydroxyalkyl)-4-methylpyridin-2-amine | Acyl chloride, base | Ester derivatives |

Amine Functionalization: Acylation and Other Derivatizations

The secondary amine in this compound is a key site for derivatization. Acylation is a common strategy to introduce a variety of substituents. Reaction with acyl chlorides or anhydrides can yield amides, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. mdpi.com

The formation of sulfonamides, by reacting the amine with sulfonyl chlorides, is another valuable derivatization. Sulfonamides are often used in drug design to mimic the properties of amides but with different chemical stability and electronic characteristics.

Urea and carbamate (B1207046) derivatives can also be synthesized from the secondary amine. Reaction with isocyanates or carbamoyl (B1232498) chlorides produces ureas, while reaction with chloroformates yields carbamates. These functional groups can introduce additional hydrogen bond donors and acceptors, potentially improving interactions with biological targets.

The table below provides examples of amine functionalization:

| Derivatization | Reagent | Functional Group Introduced |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Urea |

| Carbamate Formation | Ethyl chloroformate | Carbamate |

Development of Prodrugs and Targeted Delivery Systems

Prodrug strategies are employed to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. nih.gov For this compound, the secondary amine is a prime target for prodrug design.

One common approach for amine-containing drugs is the formation of N-acyloxyalkyl or N-alkoxycarbonyl derivatives. nih.gov These moieties can be designed to be cleaved by esterases in the body, releasing the active parent drug. For example, an (acyloxy)methyl carbamate could be attached to the secondary amine.

Another strategy is the use of a dihydropyridine-pyridinium salt system for brain delivery. nih.gov This involves the attachment of a dihydropyridine (B1217469) carrier to the drug, which, after crossing the blood-brain barrier, is oxidized to a pyridinium (B92312) salt. This charged species is then trapped in the brain, leading to localized release of the drug.

The development of targeted delivery systems often involves conjugation to a larger molecule, such as a peptide or an antibody, that can direct the drug to a specific tissue or cell type. This typically requires the presence of a suitable linker on the drug molecule, which could be introduced through the derivatization strategies discussed in the previous sections.

The following table summarizes potential prodrug strategies:

| Prodrug Approach | Promoieties | Activation Mechanism |

| N-Acyloxyalkyl Carbamates | (Acyloxy)methyl group | Enzymatic (esterases) |

| N-Mannich Bases | Formaldehyde and a carrier molecule | Chemical/Enzymatic hydrolysis |

| Dihydropyridine-Pyridinium System | Dihydropyridine carrier | Oxidation |

Conceptual Applications in Medicinal Chemistry for 4 Methyl N Pentan 3 Yl Pyridin 2 Amine Scaffolds

Design of Novel Therapeutic Agents Utilizing Pyridine-2-amine Core

The pyridine-2-amine core is a key pharmacophore in a multitude of biologically active compounds, valued for its ability to form crucial hydrogen bonds and other interactions with biological targets. researchgate.netnih.gov The design of novel therapeutic agents based on the 4-Methyl-N-(pentan-3-yl)pyridin-2-amine scaffold can be conceptualized through its potential to act as a potent and selective inhibitor of various enzyme families, particularly kinases.

Kinase inhibitors are a major class of targeted cancer therapies. The 2-aminopyridine (B139424) moiety has been successfully incorporated into numerous kinase inhibitors. For instance, derivatives of 2-aminopyridine have been designed as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in colorectal cancer. nih.govacs.org In one study, a novel 2-amino-pyridine derivative demonstrated strong inhibitory activity against CDK8 with an IC50 value of 46 nM and showed favorable antitumor effects in vivo. nih.govacs.org

Furthermore, the versatility of the 2-aminopyridine scaffold allows for the development of dual-target inhibitors. Researchers have successfully designed compounds based on this core that simultaneously inhibit both Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylases (HDACs), offering a synergistic approach to cancer treatment. nih.govacs.org One such dual inhibitor exhibited potent activities against both CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively. nih.govacs.org

The potential applications of the this compound scaffold can be extrapolated from these findings. The N-(pentan-3-yl) group can be envisioned to occupy hydrophobic pockets within the target protein, while the 4-methyl group can provide an additional point of interaction or modulate the electronic properties of the pyridine (B92270) ring. The core 2-aminopyridine structure would serve as the primary anchor, forming key hydrogen bonds with the hinge region of a kinase or the active site of another enzyme.

Table 1: Examples of 2-Aminopyridine Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Reported IC50 | Therapeutic Area |

| 2-Amino-pyridine derivative | CDK8 | 46 nM nih.govacs.org | Colorectal Cancer |

| 2-Aminopyridine-based dual inhibitor | CDK9/HDAC1 | 88.4 nM (CDK9), 168.9 nM (HDAC1) nih.govacs.org | Hematological Malignancies |

| 5-(Hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridine | CHK2 | Varies | Cancer |

This table is illustrative and based on data for the general 2-aminopyridine scaffold, not specifically this compound.

Strategies for Bioisosteric Replacement and Property Modulation

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to improve a compound's potency, selectivity, pharmacokinetic properties, and to reduce its toxicity. nih.gov The pyridine ring within the this compound scaffold is a classic bioisostere of a benzene (B151609) ring. researchgate.netmdpi.com This substitution can have profound effects on the molecule's properties.

Replacing a phenyl group with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor, potentially forming new, favorable interactions with the biological target. mdpi.com This can lead to enhanced biological potency. The nitrogen atom also increases the polarity of the ring system, which can influence solubility and other pharmacokinetic parameters. Furthermore, the pyridine nitrogen can alter the metabolic profile of the compound, as the pyridine ring is generally more resistant to oxidative metabolism compared to a benzene ring. pharmablock.com

In the context of this compound, the pyridine core itself can be subject to bioisosteric replacement. For example, replacing the pyridine with a pyrimidine (B1678525) ring has been explored in the design of CDK/HDAC dual inhibitors. nih.govacs.org Conversely, the pyridine ring can be used to replace other heterocyclic or aromatic systems to modulate a drug candidate's properties. For instance, 2-substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines. researchgate.net

The substituents on the this compound scaffold also offer opportunities for property modulation. The N-(pentan-3-yl) group can be modified to alter lipophilicity and steric bulk, thereby influencing potency and selectivity. The 4-methyl group could be replaced with other small alkyl groups, halogens, or hydrogen bond donors/acceptors to fine-tune electronic properties and interactions with the target.

Table 2: Comparison of Physicochemical Properties for Bioisosteric Pairs

| Property | Benzene | Pyridine |

| Aromaticity | Yes | Yes |

| Hydrogen Bond Acceptor | No | Yes (Nitrogen) |

| Dipole Moment | 0 D | ~2.2 D |

| Water Solubility | Low | Higher than benzene |

| Metabolic Stability | Prone to oxidation | Generally more stable |

This table provides a general comparison and the exact impact of the replacement depends on the specific molecular context.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for target identification, validation, and for understanding complex biological pathways. The 2-aminopyridine scaffold, due to its favorable chemical and photophysical properties, is a promising core for the development of such probes.

Unsubstituted pyridin-2-amine itself has a high quantum yield, making it a potential scaffold for fluorescent probes. nih.gov By incorporating functional groups that can react with biological targets, it is possible to design "click-and-probe" molecules. For example, an aminopyridine substituted with an azide (B81097) group can undergo a click reaction with an alkyne-modified protein, leading to a significant increase in fluorescence upon binding. This "switch-on" fluorescence minimizes background signal and allows for sensitive detection of the target. nih.gov

Conceptually, this compound could be derivatized to create a chemical probe. For instance, the N-(pentan-3-yl) group could be modified to include a reactive moiety or a photoaffinity label. Alternatively, the core structure could be further functionalized to enhance its fluorescent properties. Such probes could be used to identify the cellular targets of this class of compounds or to visualize their distribution within cells. The development of low-molecular-weight luminogens with aggregation-induced emission enhancement (AIEE) properties based on pyridine derivatives further underscores the potential in this area. beilstein-journals.org

Applications in Drug Discovery for Specific Therapeutic Areas

The versatility of the 2-aminopyridine scaffold has led to its exploration in a wide range of therapeutic areas. researchgate.net Based on the known activities of related compounds, this compound could be conceptually applied to several disease areas.

Oncology: As discussed previously, the 2-aminopyridine core is a well-established scaffold for the design of kinase inhibitors targeting various CDKs and other kinases implicated in cancer. nih.govacs.orgnih.govacs.orgresearchgate.net Additionally, 2-aminopyridine derivatives have been investigated as inhibitors of other cancer-related targets, such as USP7.

Neuroscience: The 2-aminopyridine scaffold is present in compounds designed to target the central nervous system. For example, derivatives have been developed as potent and selective inhibitors of human neuronal nitric oxide synthase (hnNOS), a target for various neurological disorders. nih.gov The ability to modulate the properties of these compounds to enhance blood-brain barrier permeability is a key aspect of their development. nih.gov

Infectious Diseases: The 2-aminopyridine framework is found in numerous compounds with antibacterial and antitubercular activity. mdpi.com For instance, imidazo[1,2-a]pyridines, which are derived from 2-aminopyridines, are a promising class of anti-tuberculosis agents. rsc.org The 2-amino-3-cyanopyridine (B104079) scaffold has also shown diverse biological activities, including antiviral and antibacterial effects. ijpsr.com

Table 3: Potential Therapeutic Areas for this compound Scaffolds

| Therapeutic Area | Potential Molecular Target(s) | Rationale based on 2-Aminopyridine Scaffold |

| Oncology | CDKs, CHK2, USP7 | Proven scaffold for kinase and other enzyme inhibitors. nih.govresearchgate.net |

| Neuroscience | nNOS | Demonstrated activity and potential for CNS penetration. nih.gov |

| Infectious Diseases | Various bacterial/viral enzymes | Broad-spectrum antimicrobial activity of related compounds. mdpi.comijpsr.com |

| Inflammatory Diseases | Not explicitly detailed but plausible | Many kinase inhibitors have anti-inflammatory effects. |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Targets for 4-Methyl-N-(pentan-3-yl)pyridin-2-amine

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore, present in a variety of approved drugs and clinical candidates. nih.govresearchgate.net This suggests that this compound could interact with a range of biological targets. Future research should, therefore, focus on a systematic screening of this compound against diverse target classes.

Initial investigations could explore its potential as a modulator of ion channels, a known activity of some aminopyridine derivatives. For instance, 4-aminopyridine (B3432731) is a potassium channel blocker used in the treatment of multiple sclerosis. nih.gov The specific substitution pattern of this compound may confer selectivity for different channel subtypes.

Furthermore, the aminopyridine scaffold is prevalent in kinase inhibitors. nih.gov High-throughput screening against a panel of human kinases could reveal novel inhibitory activities. The N-pentan-3-yl group might allow the molecule to access hydrophobic pockets within the ATP-binding site of certain kinases, potentially leading to the development of new anticancer or anti-inflammatory agents.

Finally, G-protein coupled receptors (GPCRs) represent another major class of drug targets where aminopyridine-containing ligands have shown activity. The exploration of this compound's interaction with various GPCRs could uncover novel modulators of neurological or metabolic pathways.

| Potential Biological Target Class | Rationale Based on Aminopyridine Analogs | Potential Therapeutic Area |

| Ion Channels (e.g., K+ channels) | Known activity of 4-aminopyridine. nih.gov | Neurology, Cardiology |

| Protein Kinases (e.g., Tyr/Ser/Thr kinases) | Common scaffold in kinase inhibitors. nih.gov | Oncology, Immunology |

| G-Protein Coupled Receptors (GPCRs) | Aminopyridine ligands for various GPCRs exist. | CNS disorders, Metabolic diseases |

Advanced Synthetic Route Optimization and Scalability

While the synthesis of this compound is not explicitly detailed in the literature, general methods for the preparation of N-alkyl-2-aminopyridines can be adapted and optimized. nih.gov A key area for future research is the development of efficient, scalable, and environmentally benign synthetic routes.

Traditional methods for the synthesis of 2-aminopyridines often involve nucleophilic aromatic substitution (SNAr) on halopyridines, which may require harsh reaction conditions. nih.gov More contemporary approaches, such as transition-metal-catalyzed cross-coupling reactions, could offer milder conditions and broader substrate scope. The development of a robust synthesis is crucial for producing sufficient quantities of the compound for extensive biological evaluation.

Furthermore, flow chemistry presents an attractive platform for the optimization and scaling up of the synthesis. This technology can offer improved reaction control, enhanced safety, and the potential for rapid library generation of related analogs for structure-activity relationship (SAR) studies.

| Synthetic Approach | Potential Advantages | Key Optimization Parameters |

| Nucleophilic Aromatic Substitution (SNAr) | Readily available starting materials. | Temperature, solvent, base. |

| Transition-Metal Catalysis (e.g., Buchwald-Hartwig) | Milder reaction conditions, broader scope. | Catalyst, ligand, base, solvent. |

| Flow Chemistry | Improved control, safety, and scalability. | Flow rate, temperature, residence time. |

Predictive Modeling for Novel Analogs and their Activities

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery. For a compound like this compound, where empirical data is scarce, predictive modeling can guide future research efforts.

Initially, quantitative structure-activity relationship (QSAR) models could be built using existing data for other aminopyridine derivatives with known biological activities. tandfonline.com These models can help to predict the potential activities of this compound and to prioritize which biological assays to perform.

Molecular docking studies can be employed to simulate the binding of the compound to the active sites of various protein targets. tandfonline.com This can provide insights into the potential mechanism of action and guide the design of new analogs with improved potency and selectivity. For instance, modifications to the pentyl group or the methyl substituent on the pyridine (B92270) ring could be explored to enhance interactions with the target protein.

De novo drug design algorithms could also be utilized to generate novel molecular structures based on the this compound scaffold, with optimized predicted activity and pharmacokinetic properties.

Integration of Multi-omics Data with Compound Activity for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, an integration of multi-omics data with its observed bioactivity will be essential. nygen.ionashbio.com This systems biology approach can help to elucidate the compound's mechanism of action and to identify potential biomarkers for its effects. nih.govnih.gov

Upon identifying a primary biological target and observing a cellular phenotype, transcriptomic (RNA-seq), proteomic, and metabolomic analyses can be performed on cells or tissues treated with the compound. The resulting data can reveal changes in gene expression, protein levels, and metabolic pathways, providing a holistic view of the cellular response.

This multi-omics data can then be integrated using bioinformatics tools to construct network models of the compound's activity. pharmalex.com This can help to identify not only the direct target of the compound but also its downstream effects on other cellular processes. Such an approach can also aid in predicting potential off-target effects and understanding mechanisms of resistance.

Potential for Material Science and Catalysis Applications Beyond Biology

The utility of aminopyridine derivatives is not limited to the biological realm. Their unique electronic and coordination properties make them interesting candidates for applications in material science and catalysis.

The nitrogen atoms in the pyridine ring and the amino group of this compound can act as ligands for metal ions. This suggests its potential use in the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). These materials can have applications in gas storage, separation, and catalysis.

Furthermore, the aminopyridine moiety can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the pyridine ring can be tuned by the substituents, potentially leading to materials with desirable photophysical properties.

In the field of catalysis, aminopyridines can serve as organocatalysts or as ligands for transition metal catalysts. acs.orgacs.org The specific steric and electronic properties of this compound could lead to the development of new catalysts with unique reactivity and selectivity.

| Application Area | Relevant Properties of the Compound | Potential Use |

| Material Science | Ligating ability of nitrogen atoms. | Synthesis of MOFs, coordination polymers. |

| Organic Electronics | Tunable electronic properties. | Component of OLEDs or OPVs. |

| Catalysis | Lewis basicity, ligand properties. | Organocatalyst, ligand for metal catalysts. |

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-Methyl-N-(pentan-3-yl)pyridin-2-amine be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining bond lengths, angles, and stereochemistry. For example, in analogous pyridin-2-amine derivatives, SC-XRD revealed deviations in dihedral angles between the pyridine ring and substituents, which correlate with steric effects of alkyl groups . Complementary techniques like H/C NMR and high-resolution mass spectrometry (HRMS) should be used to validate purity and functional groups.

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

- Methodological Answer : Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier) is effective for separating polar amine derivatives. For column chromatography, silica gel with ethyl acetate/hexane (3:7 ratio) or dichloromethane/methanol (95:5) can resolve intermediates. Ensure TLC monitoring (UV/iodine visualization) to track elution profiles .

Q. How can researchers mitigate oxidation or degradation during synthesis?

- Methodological Answer : Use inert atmospheres (N/Ar) during reactions involving amine groups. Stabilize the compound by storing it in amber vials at -20°C under desiccation. Add antioxidants like BHT (butylated hydroxytoluene, 0.1% w/w) to reaction mixtures if free-radical degradation is observed .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways. ICReDD’s integrated approach combines these calculations with machine learning to predict optimal catalysts, solvents, and temperatures, reducing trial-and-error experimentation by >40% . For example, simulate the nucleophilic substitution between 4-methylpyridin-2-amine and 3-pentanol derivatives to assess steric hindrance effects.

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer : Cross-validate NMR chemical shifts using ab initio methods (e.g., GIAO-DFT). If discrepancies arise (e.g., H NMR peak splitting inconsistent with predicted conformers), perform variable-temperature NMR to probe dynamic processes like hindered rotation of the pentan-3-yl group . Synchrotron-based IR spectroscopy can further clarify hydrogen-bonding interactions.

Q. How does the steric bulk of the pentan-3-yl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Compare reaction outcomes with analogous compounds (e.g., N-ethyl vs. N-pentan-3-yl derivatives). In Pd-catalyzed couplings, bulky substituents increase selectivity for α-position reactions on the pyridine ring due to steric shielding of the β-site. Conduct Hammett analysis to quantify electronic effects and correlate with reaction rates .

Q. How can structure-activity relationship (SAR) studies be designed for biological screening of this compound?

- Methodological Answer : Synthesize analogs with systematic variations (e.g., alkyl chain length, pyridine methylation patterns). Use in vitro assays (e.g., enzyme inhibition, cell viability) to map bioactivity. For instance, replace the pentan-3-yl group with cyclopentyl or branched alkyl chains to assess hydrophobicity impacts on membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.